7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine with suitable aldehyde precursors can yield the desired carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reduction: 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and aldehyde groups may play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with an iodine atom instead of an aldehyde group.
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester: Similar core structure with different functional groups.
Uniqueness
7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-methoxy-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-5-7(6-13)8-3-4-11-10(14-2)9(8)12/h3-6H,1-2H3 |
InChI Key |
FATIAIXDNYWSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.